molecular formula C24H51N B072094 Trioctylamine CAS No. 1116-76-3

Trioctylamine

Cat. No. B072094
Key on ui cas rn: 1116-76-3
M. Wt: 353.7 g/mol
InChI Key: XTAZYLNFDRKIHJ-UHFFFAOYSA-N
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Patent
US04851578

Procedure details

Reacting n-octanol with ammonia in a molar ratio of 7:1 under the same reaction conditions gave tri-n-octylamine in a yield of over 95 mol%. The 2.5% by weight of di-n-octylamine formed at the same time were separated quantitatively from the reaction product, added to fresh feed and alkylated with octanol. The resulting reaction mixture likewise contained the secondary amine in amount of about 2% by weight, so that in the steady state where the secondary amine formed is being returned again and again the reaction to the tertiary amine was virtually quantitative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[CH2:2](O)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>>[CH2:2]([N:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under the same reaction conditions

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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